(3S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
This compound is a spirocyclic derivative featuring a 2,8-diazaspiro[4.5]decane core. The (3S)-configuration at the carboxylic acid-bearing carbon and the tert-butoxycarbonyl (Boc) protecting group at the 8-position are critical structural elements. Spirocyclic architectures like this are valued in medicinal chemistry for their conformational rigidity, which can improve target selectivity and metabolic stability.
Properties
IUPAC Name |
(3S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)8-10(11(17)18)15-9-14/h10,15H,4-9H2,1-3H3,(H,17,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWDXMPEVSUFHI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C[C@H](NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its unique biological properties. The presence of the diazaspiro moiety is significant in modulating interactions with biological targets.
Research indicates that compounds similar to this compound act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. Inhibition of sEH has been linked to beneficial effects in conditions such as hypertension and inflammation .
1. Inhibition of Soluble Epoxide Hydrolase
Studies have shown that derivatives based on the diazaspiro framework demonstrate potent inhibition of sEH. For instance, a related compound was found to reduce blood pressure in spontaneously hypertensive rats when administered orally at doses around 30 mg/kg, indicating a significant pharmacological effect .
2. Antihypertensive Effects
The antihypertensive properties are attributed to the modulation of endocannabinoid signaling pathways and the regulation of vascular tone through the inhibition of sEH. This leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known to promote vasodilation .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of compounds similar to this compound suggests good oral bioavailability and metabolic stability, which are crucial for therapeutic use.
Comparison with Similar Compounds
Critical Analysis of Evidence
- Synthetic Challenges : The Boc-protected compound benefits from straightforward deprotection strategies, whereas analogues with complex substituents (e.g., 2,4-difluorobenzoyl) require multi-step syntheses .
- Biological Relevance : Compounds like 13 and 14 () highlight the importance of substituent-driven activity modulation, though the target compound’s pharmacological profile remains underexplored.
- Contradictions : While emphasizes structural similarity (e.g., 0.98 similarity score for tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate), functional differences due to ring size and substituents underscore the need for empirical validation.
Preparation Methods
Mannich Reaction-Based Cyclization
A Mannich reaction between 1,5-diaminopentane and a cyclopentanone derivative under acidic conditions yields the diazaspiro core. For example:
This method achieves moderate yields (50–65%) but requires careful pH control to avoid over-cyclization.
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalyst offers improved stereocontrol. A diene precursor undergoes metathesis to form the spiro structure:
Yields range from 60–75%, with the chiral center introduced via asymmetric catalysis.
Boc Protection of the Secondary Amine
The Boc group is introduced to protect the secondary amine, ensuring stability during subsequent reactions.
Standard Boc Protection Protocol
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Reagents : Di-tert-butyl dicarbonate (Boc₂O), base (e.g., NaOH, DMAP).
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Solvent : Tetrahydrofuran (THF)/water (9:1 v/v).
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Conditions : 25°C, 12 hours.
Mechanism :
Optimization Insights
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Solvent Systems : Higher yields are achieved in biphasic chloroform/water mixtures (95% yield).
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Base Selection : DMAP outperforms inorganic bases in non-aqueous systems, reducing side reactions.
Installation of the (3S)-Carboxylic Acid Group
The carboxylic acid is introduced via oxidation or hydrolysis, with stereochemical control being critical.
Oxidation of a Chiral Alcohol Precursor
A (3S)-hydroxyl intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄):
Nitrile Hydrolysis
Hydrolysis of a (3S)-cyano precursor under acidic conditions:
Stereochemical Control and Resolution
The (3S) configuration is achieved through:
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Asymmetric Synthesis : Use of chiral auxiliaries during spirocycle formation.
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Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates (e.g., using Candida antarctica lipase B).
Experimental Data and Optimization
Table 1: Comparison of Spirocycle Formation Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Mannich Reaction | HCl/EtOH, 60°C | 55 | 90 |
| Ring-Closing Metathesis | Grubbs II, DCM | 70 | 95 |
Table 2: Boc Protection Efficiency
| Solvent System | Base | Time (h) | Yield (%) |
|---|---|---|---|
| THF/H₂O (9:1) | NaOH | 12 | 85 |
| CHCl₃/H₂O (1:1) | DMAP | 8 | 95 |
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes for (3S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid?
The synthesis typically involves multi-step reactions starting with spirocyclic intermediates. For example, tert-butoxycarbonyl (Boc) protection of the diazaspiro core is critical to preserve stereochemistry. A common approach includes:
- Step 1 : Condensation of a ketone or aldehyde with an amine to form the spirocyclic backbone.
- Step 2 : Boc-protection of the secondary amine using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF) .
- Step 3 : Carboxylic acid functionalization via hydrolysis of a methyl ester intermediate using LiOH in aqueous THF . Reaction conditions (temperature, solvent, and catalysts) must be tightly controlled to avoid racemization, especially at the (3S) stereocenter .
Q. How is the structural integrity of this compound confirmed post-synthesis?
A combination of spectroscopic and chromatographic methods is employed:
- NMR : ¹H and ¹³C NMR verify the spirocyclic structure, Boc group presence, and stereochemical purity. Key signals include tert-butyl protons (δ ~1.4 ppm) and carbonyl carbons (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 341.21 for C₁₅H₂₅N₂O₅) .
- HPLC : Chiral chromatography ensures enantiomeric excess (>98%) for the (3S) configuration .
Q. What are the recommended storage conditions and solubility profiles for this compound?
- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent Boc-group degradation. Lyophilized forms are stable for >12 months .
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) at 10 mM. Limited solubility in water (≤0.1 mg/mL at pH 7.4) due to the hydrophobic tert-butyl group .
Advanced Research Questions
Q. How can reaction yields be optimized during Boc-protection of the diazaspiro core?
Yield optimization requires:
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate Boc activation .
- Solvent Selection : THF or dichloromethane minimizes side reactions compared to DMSO .
- Temperature Control : Maintain 0–5°C during Boc-group addition to suppress competing hydrolysis . Recent studies report 85–90% yields under optimized conditions .
Q. What strategies mitigate stereochemical instability during functional group interconversions?
- Low-Temperature Reactions : Perform carboxylate hydrolysis at ≤0°C to preserve the (3S) configuration .
- Chiral Auxiliaries : Temporarily introduce a removable chiral directing group (e.g., Evans oxazolidinone) during key steps .
- Computational Modeling : DFT calculations predict transition states to identify conditions favoring the desired stereochemistry .
Q. How does the spirocyclic architecture influence biological activity in related compounds?
Structural analogs (e.g., 8-oxa-2-azaspiro[4.5]decane derivatives) exhibit:
- Enzyme Inhibition : Spirocycles mimic transition states in enzyme active sites (e.g., protease inhibitors) .
- Metabolic Stability : Rigid spiro cores reduce oxidative metabolism, enhancing plasma half-life in preclinical models .
- SAR Insights : Substituents on the diaza ring modulate selectivity; fluorine or methyl groups improve target binding .
Q. What analytical challenges arise in resolving stereoisomeric impurities?
- Chiral Stationary Phases : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/IPA gradients for baseline separation .
- Dynamic NMR : Variable-temperature ¹H NMR detects diastereomerization via coalescence of geminal proton signals .
- X-ray Crystallography : Resolves absolute configuration ambiguities in crystalline derivatives .
Methodological Considerations
Q. How can researchers validate the compound’s role in target engagement studies?
- SPR (Surface Plasmon Resonance) : Immobilize the target protein and measure binding kinetics (ka/kd) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
- Mutagenesis : Introduce point mutations in the binding pocket to disrupt interactions, confirming specificity .
Q. What computational tools predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
